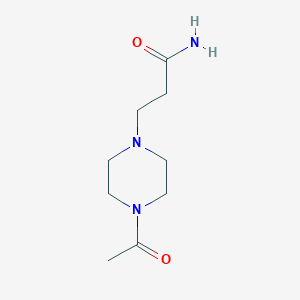
3-(4-Acetylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-Acetylpiperazin-1-yl)propanamide involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
3-(4-Acetylpiperazin-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Acetylpiperazin-1-yl)propanamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperazine derivatives, which have significant biological and pharmaceutical activity . In biology and medicine, it is employed in the development of drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Additionally, it is used in industrial applications for the production of high-purity chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Acetylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to receptors and enzymes, modulating their activity and leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Acetylpiperazin-1-yl)propanamide can be compared with other similar compounds, such as 3-(4-arylpiperazin-1-yl)cinnolines and N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-3-methoxy-anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(4-acetylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14) |
InChI Key |
BNRGXOYJASPSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















